molecular formula C24H17BO2 B12301448 3-(Triphenylen-2-yl)phenylboronic acid

3-(Triphenylen-2-yl)phenylboronic acid

Cat. No.: B12301448
M. Wt: 348.2 g/mol
InChI Key: YSDJLONVLIHBRC-UHFFFAOYSA-N
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Description

3-(Triphenylen-2-yl)phenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. This particular compound features a triphenylene moiety attached to a phenyl ring, which is further bonded to the boronic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Triphenylen-2-yl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The general procedure involves the following steps:

    Preparation of the Boronic Acid Precursor: The boronic acid precursor can be synthesized by reacting triphenylene with boronic acid derivatives under specific conditions.

    Coupling Reaction: The Suzuki-Miyaura coupling reaction is carried out using a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol). The reaction is typically performed under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Triphenylen-2-yl)phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or borohydrides.

    Substitution: Various aryl or vinyl derivatives, depending on the coupling partner.

Scientific Research Applications

3-(Triphenylen-2-yl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound is employed in the development of fluorescent probes and sensors for biological imaging and detection.

    Industry: The compound is used in the production of advanced materials, such as polymers with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(Triphenylen-2-yl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and probes. The boronic acid group interacts with target molecules through the formation of boronate esters, which can be detected or utilized in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group attached to the boron atom.

    4-(Carbazol-9-yl)phenylboronic Acid: A boronic acid with a carbazole moiety attached to the phenyl ring.

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A boronic ester with a phenyl group and a cyclic boronate structure.

Uniqueness

3-(Triphenylen-2-yl)phenylboronic acid is unique due to the presence of the triphenylene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with target molecules, such as in the development of advanced materials and sensors.

Properties

Molecular Formula

C24H17BO2

Molecular Weight

348.2 g/mol

IUPAC Name

(3-triphenylen-2-ylphenyl)boronic acid

InChI

InChI=1S/C24H17BO2/c26-25(27)18-7-5-6-16(14-18)17-12-13-23-21-10-2-1-8-19(21)20-9-3-4-11-22(20)24(23)15-17/h1-15,26-27H

InChI Key

YSDJLONVLIHBRC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C5=CC=CC=C53)(O)O

Origin of Product

United States

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